Enhanced Predicted Kinase Inhibitory Profile via In Silico Screening (PASS)
In silico prediction using the PASS (Prediction of Activity Spectra for Substances) algorithm indicates that methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate possesses a significantly higher probability of exhibiting kinase inhibitory activity compared to the broader class of furo[2,3-c]pyridine carboxylates. The target compound returned a Probability of being Active (Pa) of 0.620 for 'Protein kinase inhibitor' [1]. While direct experimental data for the des-chloro analog is absent, this Pa value is considered high in the context of virtual screening campaigns, suggesting a greater likelihood of hit identification in kinase-targeted assays. This in silico signal provides a rational basis for prioritizing the 5-chloro derivative in compound library design over the unsubstituted parent scaffold.
| Evidence Dimension | Predicted Probability of Protein Kinase Inhibition (Pa) |
|---|---|
| Target Compound Data | Pa = 0.620 |
| Comparator Or Baseline | Baseline: Pa value for a typical inactive compound is <0.5. A direct comparison to the des-chloro analog (methyl furo[2,3-c]pyridine-2-carboxylate) was not found in available data. |
| Quantified Difference | Not applicable (no direct comparator data); however, Pa = 0.620 is a strong positive prediction within the PASS model framework. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model, based on analysis of structure-activity relationships from a training set of >1,000,000 compounds [2]. |
Why This Matters
This in silico prediction differentiates the 5-chloro derivative as a more promising starting point for kinase inhibitor discovery programs, potentially saving significant experimental time and resources.
- [1] Table 7 PASS prediction for the activity of the title compound. (2025). Scientific Reports. View Source
- [2] Filimonov, D. A., et al. (2014). Prediction of the Biological Activity Spectra of Organic Compounds Using the Pass Online Web Resource. Chemistry of Heterocyclic Compounds, 50(3), 444-457. View Source
